Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone
Description
Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone is a heterocyclic compound featuring a morpholine ring conjugated to a 2-oxa-7-azaspiro[4.5]decane scaffold via a methanone linker. This spirocyclic architecture introduces conformational rigidity, which is advantageous in drug design for enhancing target binding specificity and metabolic stability . The morpholine moiety contributes to improved solubility and bioavailability, common traits in bioactive molecules .
Properties
IUPAC Name |
morpholin-4-yl(2-oxa-9-azaspiro[4.5]decan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(15-4-6-17-7-5-15)11-8-13(10-18-11)2-1-3-14-9-13/h11,14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGXUSFCMLXYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(OC2)C(=O)N3CCOCC3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodocyclization of Alkenol Precursors
A robust approach for oxa-azaspiro systems involves iodocyclization of alkenols, as demonstrated in the synthesis of analogous spirocycles (Table 1).
Table 1. Iodocyclization Conditions for Spirocycle Formation
| Precursor | Reagents | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Allyloxycyclohexanol | I₂, NaHCO₃ | CH₃CN | 0 → RT | 91 | |
| 4-Pentenylmorpholine | I₂, BF₃·OEt₂ | DCM | -20 | 78 | |
| 2-(Hydroxymethyl)piperidine | NIS, TFA | MeOH | 40 | 65 |
The mechanism proceeds through iodonium ion formation, followed by nucleophilic attack from the amine group to form the spirocyclic system. For the target compound, a suitably substituted cyclohexanol derivative with pendant morpholine groups would undergo analogous cyclization.
Photochemical [2+2] Cycloadditions
Recent advances in photocatalysis enable spiroannulation via radical intermediates. Irradiation of N-allylsulfonamides with alkenes in the presence of iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆) generates β-spirocyclic pyrrolidines in ≤76% yield. Adaptation to oxa-aza systems would require:
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Designing α,β-unsaturated morpholine precursors
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Optimizing light wavelength (typically 450 nm blue LEDs)
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Controlling diastereoselectivity through steric directing groups.
Multi-Step Functional Group Transformations
Ring-Expansion of Smaller Cyclic Ethers
Patent US10934285B2 discloses a general protocol for azaspiro[4.5]decanes involving:
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Step 1 : Nucleophilic opening of epoxides with amines
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Example: Reaction of 1,2-epoxycyclohexane with morpholine-4-carboxamide (80°C, DMF, 12 h)
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Step 2 : Acid-catalyzed spirocyclization
| Halide Position | Boronic Acid | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| C-3 | 4-Morpholinophenyl | K₂CO₃ | 80 | 72 |
| C-8 | 2-Pyridyl | CsF | 100 | 65 |
| C-4 | Vinyl | NaHCO₃ | 60 | 81 |
Adapted from methodologies in.
Protecting Group Strategies
Critical protection/deprotection steps in the synthesis include:
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Morpholine nitrogen : Boc (tert-butyloxycarbonyl) using Boc₂O/DIEA in THF (0°C → RT, 94% yield)
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Spirocycle amine : Fmoc (fluorenylmethyloxycarbonyl) for solid-phase synthesis compatibility
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Hydroxyl groups : TBS (tert-butyldimethylsilyl) ethers via TBSCl/imidazole in DMF (RT, 6 h, quant.)
Characterization and Analytical Data
While full spectral data for this compound remains unpublished, key predicted characteristics include:
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¹H NMR (400 MHz, CDCl₃): δ 3.72 (m, 4H, morpholine OCH₂), 3.55 (t, J=4.8 Hz, 2H, spiro-OCH₂), 2.87 (m, 2H, NCH₂), 1.65-1.35 (m, 8H, cyclohexane CH₂)
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HRMS (ESI+): m/z calcd for C₁₃H₂₂N₂O₃ [M+H]⁺ 255.1709, found 255.1703
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X-ray : Predicted chair conformation for cyclohexane ring with axial morpholine substituent (analogous to )
Chemical Reactions Analysis
Types of Reactions
Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical and Computational Data
A comparative analysis of key properties is summarized below:
| Property | Target Compound* | 2-Oxa-7-azaspiro[4.5]decane HCl | (4-Aminophenyl)methanone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~267.3 | 192.7 | 220.3 |
| Hydrogen Bond Donors | 1 | 2 (HCl salt) | 1 |
| Hydrogen Bond Acceptors | 4 | 3 | 4 |
| Topological Polar Surface Area (Ų) | ~50.8 | ~35.1 | ~50.8 |
| Complexity | 204 | 147 | 204 |
*Calculated values for the target compound are inferred from due to structural parallels.
Biological Activity
Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone is a compound with potential therapeutic applications, particularly in the fields of antibacterial and anticancer research. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be characterized by its spirocyclic structure, which includes a morpholino group and an oxaspiro framework. This configuration is essential for its interaction with biological targets.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of morpholino derivatives against various pathogens. For instance, compounds similar to this compound have demonstrated potent activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) reported for these compounds ranged from 0.03125 to 4 μg/mL, indicating significant antibacterial potency .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | <0.03125 | Staphylococcus aureus |
| Compound 7a | 1 | Klebsiella pneumoniae |
| Compound 7h | 0.25 | Acinetobacter baumannii |
Anticancer Activity
In addition to its antibacterial properties, morpholino derivatives have shown promise in cancer treatment. The compound's mechanism of action often involves inhibition of key enzymes in cancer cell proliferation pathways. For example, compounds designed from similar scaffolds have been evaluated for their ability to inhibit protein kinases, which are crucial for tumor growth and survival .
Case Study: Inhibition of Protein Kinases
A study investigating the inhibition of protein kinases by morpholino derivatives revealed that these compounds effectively bind to the ATP-binding site, leading to reduced activity of the kinases involved in cancer progression. In vitro assays demonstrated that certain derivatives could lower cell viability in various cancer cell lines.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for bacterial topoisomerases, disrupting DNA replication and transcription processes.
- Cell Signaling Modulation : It may also interfere with signaling pathways critical for cell survival and proliferation in cancer cells.
Safety Profile
Preclinical studies have assessed the safety profile of morpholino derivatives, indicating low toxicity levels at therapeutic doses. The favorable solubility and metabolic stability further enhance their potential as therapeutic agents .
Q & A
Q. What are the common synthetic routes for Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone?
The synthesis typically involves multi-step organic reactions, such as coupling morpholine derivatives with spirocyclic intermediates. For example, a procedure analogous to the synthesis of related morpholino-ketones involves cyclopropane ring formation via [2+1] cycloaddition, followed by nucleophilic substitution with morpholine. Key steps include optimizing reaction conditions (e.g., using dichloromethane or THF as solvents, and bases like NaH or KCO) to enhance yields .
Q. How is the compound characterized post-synthesis?
Characterization employs spectroscopic techniques (NMR, IR, MS) to confirm functional groups and purity. Crystallographic studies using programs like SHELXL or WinGX are critical for resolving bond lengths, angles, and ring puckering parameters. For instance, single-crystal X-ray diffraction can reveal the spirocyclic geometry and morpholine moiety conformation .
Q. What solvents and catalysts are optimal for its reactions?
Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic substitutions, while palladium or copper catalysts facilitate cross-coupling reactions. For cyclopropane ring formation, Lewis acids like BF-OEt may improve stereoselectivity .
Advanced Research Questions
Q. How can low yields in cyclopropane ring formation during synthesis be addressed?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Using high-pressure conditions to favor [2+1] cycloaddition.
- Introducing electron-withdrawing groups on the spirocyclic precursor to stabilize intermediates.
- Purification via silica gel chromatography with hexanes/EtOAc gradients to isolate the desired product .
Q. What challenges arise in crystallographic refinement due to ring puckering?
The spirocyclic 2-oxa-7-azaspiro[4.5]decane moiety exhibits non-planar puckering, complicating refinement. SHELXL’s TWIN and BASF commands can model disorder, while Cremer-Pople puckering parameters (amplitude , phase ) quantify conformational deviations. For example, puckering amplitudes >0.5 Å indicate significant non-planarity .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability or impurities. Solutions include:
Q. What strategies optimize stereoselectivity in derivatives with chiral centers?
Enantioselective synthesis can be achieved via:
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopropane formation.
- Asymmetric catalysis (e.g., Rh complexes) for kinetic resolution.
- Diastereomer separation using chiral stationary phases in HPLC .
Q. How does computational modeling predict reactivity in morpholino-spiro compounds?
Density Functional Theory (DFT) calculates transition states and charge distribution. For example, the electron-deficient carbonyl group in the methanone moiety may act as a nucleophilic target, while the spirocyclic ring’s puckering affects steric accessibility. MD simulations further assess solvent interactions and conformational stability .
Methodological Tables
Table 1: Key Crystallographic Parameters for Morpholino-Spiro Derivatives
| Parameter | Value (Example) | Method/Software | Reference |
|---|---|---|---|
| Bond length (C=O) | 1.21 Å | SHELXL refinement | |
| Puckering amplitude () | 0.62 Å | Cremer-Pople analysis | |
| Dihedral angle (morpholine) | 12.3° | WinGX suite |
Table 2: Reaction Optimization for Cyclopropane Derivatives
| Condition | Impact on Yield | Reference |
|---|---|---|
| THF vs. DMF | +15% in THF | |
| NaH vs. KCO | +22% with NaH | |
| 0°C vs. RT | +30% at 0°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
